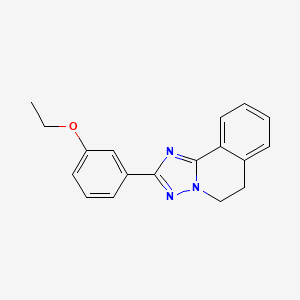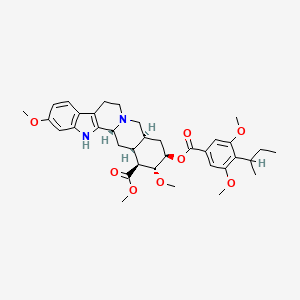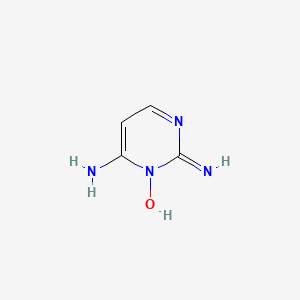
Kopexil
Vue d'ensemble
Description
2,4-Diaminopyrimidine-3-oxide, also known as Kopexil, is a valuable organic synthetic reagent used in the preparation of pyrimidines and in making hair loss and skin care compositions . It is used in hair care formulations to prevent increased hair loss .
Synthesis Analysis
The synthesis of 2,4-Diaminopyrimidine-3-oxide involves the reaction of a phenolate on 6-chloro-2,4-diaminopyrimidine to produce 6-phenoxy-2,4-diaminopyrimidine. This compound is then oxidized to the corresponding 3-nitro-oxide by metachloroperbenzoic acid (MCPA) .Molecular Structure Analysis
The molecular structure of 2,4-Diaminopyrimidine-3-oxide is represented by the linear formula C4H6N4O .Physical and Chemical Properties Analysis
2,4-Diaminopyrimidine-3-oxide is a white or off-white powder that is slightly soluble in water . It has a molecular weight of 126.12 .Applications De Recherche Scientifique
Traitement de l'alopécie androgénétique
Le Kopexil est couramment utilisé dans les produits de soin des cheveux, en particulier dans les traitements conçus pour lutter contre la perte de cheveux et favoriser la croissance des cheveux . Il s'est avéré efficace dans le traitement de l'alopécie androgénétique (MPA). Une étude a comparé l'efficacité et le profil de sécurité de la lotion de this compound niosomique à 1 % à la lotion de minoxidil niosomique à 2 % dans l'alopécie androgénétique . L'étude a révélé que la variation moyenne de la densité capillaire était significativement plus élevée avec le this compound niosomique qu'avec le minoxidil niosomique .
Satisfaction accrue des patients
Dans la même étude, les patients ont déclaré une satisfaction significativement plus élevée avec le this compound niosomique qu'avec le minoxidil niosomique . Cela suggère que le this compound a non seulement un impact positif sur la croissance des cheveux, mais améliore également l'expérience utilisateur, ce qui peut être crucial pour l'observance du traitement et la satisfaction globale des patients.
Aucun effet secondaire signalé
L'étude n'a également signalé aucun effet secondaire dans les groupes de this compound niosomique ou de minoxidil niosomique . Il s'agit d'un aspect important car il indique que le this compound peut être utilisé en toute sécurité sans provoquer d'effets secondaires indésirables.
Potentiel d'intégration avec d'autres composés
Des recherches ont suggéré le potentiel d'intégrer le this compound avec d'autres composés pour une efficacité accrue. Par exemple, une étude a intégré le this compound avec des nanol liposomes de codélivrance pour le traitement efficace et sûr de l'alopécie androgénétique .
Utilisation dans les solutions topiques et les shampooings
Le this compound se retrouve souvent dans les solutions topiques et les shampooings . Ces produits sont formulés pour lutter contre des affections comme la calvitie masculine et féminine. L'utilisation du this compound dans ces produits suggère sa polyvalence et son applicabilité étendue dans le domaine des soins capillaires.
Mécanisme D'action
Target of Action
Kopexil, also known as 2,4-diaminopyrimidine-3-oxide, is a compound that has been used in hair loss treatments . The exact primary targets of this compound are currently unknown .
Mode of Action
It is known to be an N-oxide, a group of substances in which the nitrogen atom of a tertiary amine is oxidized . There is no definitive proof of therapeutic effect for this compound against alopecia .
Pharmacokinetics
It is known that the compound is used in hair care formulations to prevent increased hair loss .
Result of Action
This compound is used to aid in hair growth, reduce hair shedding, and increase hair mass and density .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended that there should be adequate surveillance of any side-effects in consumers .
Safety and Hazards
Orientations Futures
The 2,4-diaminopyrimidine group, which includes 2,4-Diaminopyrimidine-3-oxide, is present in many bioactive molecules and drugs. It is used in hair loss treatment to reduce hair shedding and increase hair mass and density . Future research may focus on the development of new compounds with this group for various therapeutic applications .
Analyse Biochimique
Cellular Effects
Kopexil is used in hair care formulations to prevent increased hair loss . It specifically targets the collagen build-up around the hair follicle, which can lead to hair follicle rigidity and potentially cause premature hair loss .
Molecular Mechanism
It is known to be similar to minoxidil, but without the piperidine substituent seen in minoxidil .
Propriétés
IUPAC Name |
3-hydroxy-2-iminopyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-1-2-7-4(6)8(3)9/h1-2,6,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGAYFHUZTLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N)N=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996155 | |
| Record name | Kopexil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113275-13-1, 74638-76-9 | |
| Record name | Aminexil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113275-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kopexil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Pyrimidinediamine, 3-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMINOPYRIMIDINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1756681479 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary known biological activity of 2,4-Diaminopyrimidine-3-oxide?
A1: 2,4-Diaminopyrimidine-3-oxide has been identified as a potential therapeutic agent for hair loss and disorders related to collagen formation and structuring. [, , ] It is suggested to achieve this by inhibiting lysyl hydroxylase activity. []
Q2: How does 2,4-Diaminopyrimidine-3-oxide affect collagen?
A2: Research indicates that 2,4-Diaminopyrimidine-3-oxide inhibits lysyl hydroxylase, an enzyme crucial for collagen maturation. [] This inhibition appears to induce spatial reorganization within the collagen fiber micronetwork, potentially influencing collagen structuring. []
Q3: What structural modifications of 2,4-Diaminopyrimidine-3-oxide have been explored, and what are their effects?
A3: Numerous structural modifications of 2,4-Diaminopyrimidine-3-oxide have been investigated, particularly concerning the substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring. [, , , ] These modifications aim to enhance the compound's efficacy in suppressing hair thinning and stimulating hair growth. [] For instance, introducing specific alkyl, aryl, or heterocyclic groups at the 6-position has been explored. [] Additionally, forming salts with various acids, like 5-oxoproline and N-acyl-thiazolidine-4-carboxylic acid, has been investigated to potentially enhance its properties. [, ]
Q4: Are there any specific salts of 2,4-Diaminopyrimidine-3-oxide studied for dermatological applications?
A4: Yes, several salts of 2,4-Diaminopyrimidine-3-oxide have been investigated for potential use in treating hair loss and skin conditions. Some examples include the salt of 2,4-Diaminopyrimidine-3-oxide with 5-oxoproline, [] N-acyl-thiazolidine-4-carboxylic acid, [] and aceturic acid. [] These salts are proposed for applications in treating conditions like alopecia and desquamative dermatitis. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



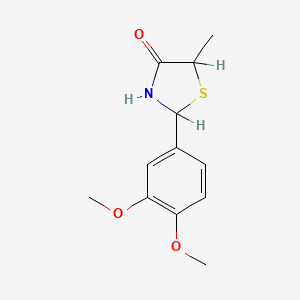
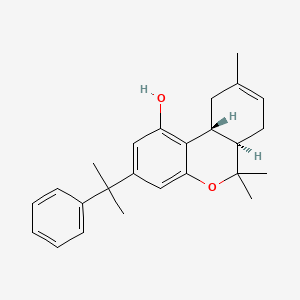
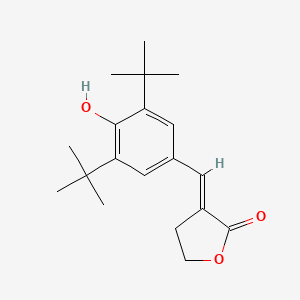
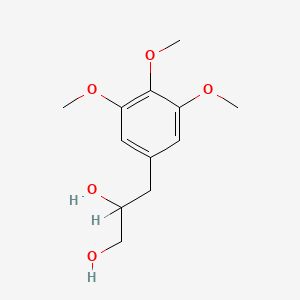
![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)

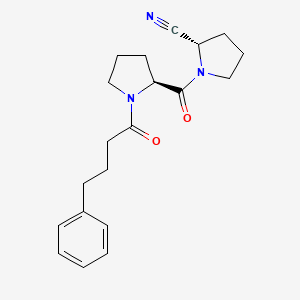
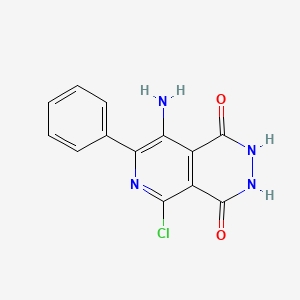
![3-[4-[(4-chlorophenyl)-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1673682.png)

